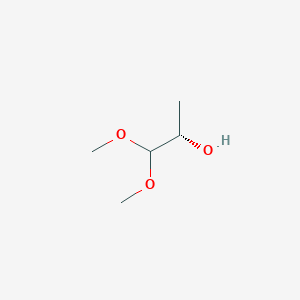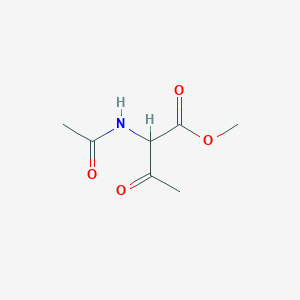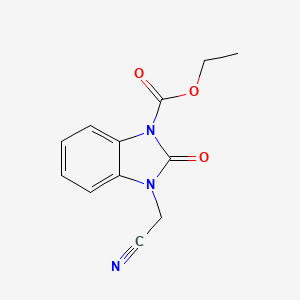
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a cyanomethyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted benzimidazole derivatives with various functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxobenzimidazole-1-carboxylate: Lacks the cyanomethyl group, resulting in different chemical reactivity and biological activity.
Methyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-(aminomethyl)-2-oxobenzimidazole-1-carboxylate: The cyano group is replaced with an amino group, leading to different chemical and biological properties
Uniqueness
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its combination of a benzimidazole core with a cyanomethyl group and an ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H11N3O3 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
ethyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)15-10-6-4-3-5-9(10)14(8-7-13)11(15)16/h3-6H,2,8H2,1H3 |
InChI-Schlüssel |
OXEJYDKHJKWROM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
Kanonische SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



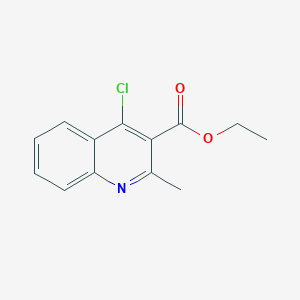
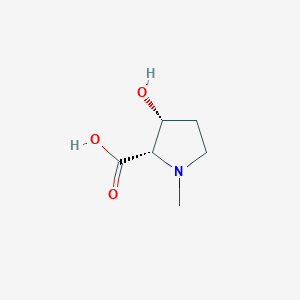
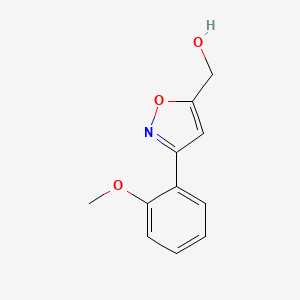

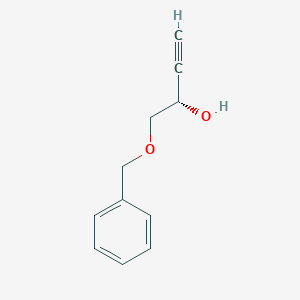
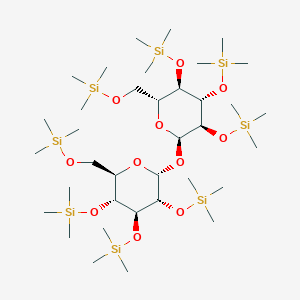
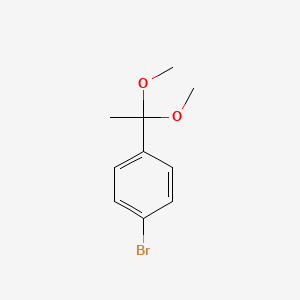


![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)
